NBD-Cl

説明

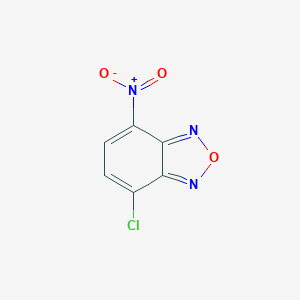

Structure

3D Structure

特性

IUPAC Name |

4-chloro-7-nitro-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHBXJSNZCFXNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064995 |

Source

|

| Record name | 2,1,3-Benzoxadiazole, 4-chloro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-89-0 |

Source

|

| Record name | NBD-Cl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-nitrobenzofurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nbd chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-Benzoxadiazole, 4-chloro-7-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,1,3-Benzoxadiazole, 4-chloro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-7-NITROBENZOFURAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF2794IRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction of NBD-Cl with Sulfhydryl Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of 4-chloro-7-nitrobenzofurazan (NBD-Cl) as a fluorogenic derivatizing agent for sulfhydryl groups. It is intended to serve as a technical resource for researchers in biochemistry, cell biology, and pharmaceutical development.

Core Concepts: The Chemistry of this compound and Thiol Interactions

4-Chloro-7-nitrobenzofurazan (this compound) is a versatile reagent that is intrinsically non-fluorescent but becomes highly fluorescent upon reaction with nucleophiles such as thiols and amines.[1][2][3] This "fluorogenic" property makes it an invaluable tool for detecting and quantifying sulfhydryl-containing molecules like cysteine residues in proteins and glutathione in biological samples.[1][3]

Reaction Mechanism

The core reaction between this compound and a sulfhydryl group (R-SH) is a nucleophilic aromatic substitution (SNAr). The sulfur atom of the thiol group acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine on the nitrobenzofurazan ring. This results in the displacement of the chloride ion and the formation of a stable, fluorescent thioether adduct (NBD-S-R). The strong electron-withdrawing nitro group on the NBD moiety facilitates this reaction.

Caption: General reaction of this compound with a sulfhydryl group.

Specificity and pH Dependence

This compound is not exclusively selective for sulfhydryl groups; it also readily reacts with primary and secondary amines. However, the reaction kinetics are highly dependent on pH, which can be leveraged to achieve selectivity.

-

Reaction with Thiols: The thiol-disulfide exchange is most efficient at a pH slightly below or at the pKa of the sulfhydryl group (typically pH 7-8). At pH values below 7, the reaction with cysteine residues can be favored over the reaction with lysine residues.

-

Reaction with Amines: The reaction with primary and secondary amines is favored under alkaline conditions (pH 8-9.5). At neutral pH, the alpha-amino groups at the N-terminus of proteins (pKa ~7.8) react more readily than the epsilon-amino groups of lysine side chains (pKa ~10.5), allowing for selective N-terminal labeling.

-

Hydrolysis: At high pH, this compound is susceptible to hydrolysis, forming NBD-OH, which can result in a high background signal.

Fluorescence Properties

The fluorescence of NBD adducts is highly sensitive to the local environment, a property known as solvatochromism. The quantum yield of fluorescence for NBD-thiol adducts is generally lower than that of NBD-amine adducts and decreases significantly in aqueous solutions. This sensitivity can be advantageous for probing conformational changes in proteins, as the movement of an NBD-labeled residue into a more hydrophobic microenvironment often results in a significant increase in fluorescence intensity.

Adduct Stability and Rearrangement

While the thioether bond formed between NBD and a sulfhydryl group is generally stable, some reports indicate that NBD-thiol adducts can be unstable, potentially leading to the migration of the NBD moiety to nearby amine groups, such as lysine residues.

A notable exception is the reaction with cysteine. The initially formed S-linked NBD-cysteine adduct can undergo an intramolecular O,S- to N-acyl rearrangement to form a more stable and more fluorescent N-linked NBD-cysteine derivative.

Caption: Intramolecular rearrangement of NBD-cysteine adduct.

Quantitative Data

The following table summarizes key quantitative parameters for NBD adducts. Note that fluorescence properties are highly dependent on the solvent and local environment.

| Analyte/Adduct | Excitation (λex) (nm) | Emission (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |

| NBD-Primary Amine | 465 | 535 | ~26,000 at 475 nm | Methanol |

| NBD-Secondary Amine | 485 | 540 | Not specified | Methanol |

| NBD-Cysteine | ~420 (Abs. Max) | ~520 | ~13,000 at ~420 nm | Aqueous Buffer |

| NBD-Glutathione | Not specified | ~546 | Not specified | Acetonitrile-HEPES buffer |

| NBD-Amine Adducts | 464 | 512 | Not specified | Aqueous solutions |

Experimental Protocols

Protocol for Labeling Protein Sulfhydryl Groups

This protocol provides a general procedure for labeling cysteine residues in proteins. Optimization of molar ratios, incubation time, and temperature may be necessary for specific proteins.

Materials:

-

Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS or MES, pH 6.5-7.5)

-

This compound (CAS 10199-89-0)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS)

Procedure:

-

Prepare Protein Solution: Ensure the protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing amines (e.g., Tris), exchange it into an amine-free buffer.

-

Prepare this compound Stock Solution: Prepare a fresh 10 mg/mL stock solution of this compound in high-quality, anhydrous DMF or DMSO. Protect this solution from light.

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.

-

Slowly add the this compound stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Remove Excess Dye: Separate the NBD-labeled protein from unreacted this compound and byproducts using a size-exclusion chromatography column (e.g., gel filtration) pre-equilibrated with your desired storage buffer. Alternatively, perform extensive dialysis.

-

Determine Labeling Efficiency (Degree of Labeling):

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the NBD-cysteine adduct (~420 nm).

-

Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of NBD at 280 nm. The correction factor (CF) for NBD at 280 nm is approximately 0.1 times its absorbance at its maximum.

-

Corrected A₂₈₀ = A₂₈₀ - (A₄₂₀ × CF)

-

-

Calculate the concentration of the NBD dye using its molar extinction coefficient (ε ≈ 13,000 M⁻¹cm⁻¹ at ~420 nm for the cysteine adduct).

-

The degree of labeling is the molar ratio of the dye to the protein.

-

Protocol for Synthesis of NBD-Thiol Standards for HPLC

This protocol is for synthesizing NBD adducts of specific thiols (e.g., cysteine, glutathione) to be used as standards for HPLC analysis.

Materials:

-

This compound

-

Thiol of interest (e.g., L-Cysteine, Glutathione)

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

Procedure:

-

Dissolve this compound: Dissolve this compound in methanol. For example, 0.1 g (0.5 mmol) in 5 mL of MeOH.

-

Prepare Thiol Solution: Prepare a solution of the thiol in methanol with a slight molar excess.

-

Reaction: Mix the this compound and thiol solutions. Add a catalytic amount of a base like triethylamine to facilitate the reaction.

-

Incubation: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by the appearance of a yellow or orange color.

-

Purification: The resulting NBD-thiol adduct can be purified by chromatography if necessary. For use as an HPLC standard, the reaction mixture can often be diluted and injected directly after confirming product formation.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for protein sulfhydryl labeling.

References

What is the fluorogenic principle of NBD-Cl?

An In-depth Technical Guide to the Fluorogenic Principle of 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

Executive Summary

4-Chloro-7-nitrobenzofurazan (this compound), also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole, is a pivotal fluorogenic reagent extensively utilized in biochemical and biomedical research.[1] While virtually non-fluorescent in its native state, this compound undergoes a nucleophilic aromatic substitution reaction with primary and secondary amines, as well as thiols, to form intensely fluorescent adducts.[2][3][4][5] This "turn-on" fluorescence mechanism is governed by the principle of Intramolecular Charge Transfer (ICT). The resulting NBD-labeled molecules are powerful tools for the quantification and visualization of proteins, peptides, amino acids, and other bioactive molecules. Furthermore, the fluorescence of NBD adducts is exquisitely sensitive to the local environment polarity, a property known as solvatochromism, which can be exploited to probe molecular binding events and conformational changes. This guide provides a comprehensive overview of the fluorogenic principle, quantitative photophysical data, and detailed experimental protocols for the application of this compound.

Core Fluorogenic Principle

The fluorogenic properties of this compound are rooted in its chemical structure and reactivity, which facilitate a transition from a non-emissive to a highly emissive state upon covalent modification.

Reaction Mechanism

This compound reacts with nucleophiles, primarily the amino groups of the N-terminus and lysine side chains in proteins, or the thiol group of cysteine, via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-rich amine or thiol attacks the electron-deficient carbon atom at the 4-position of the benzofurazan ring, displacing the chloride ion, which is a good leaving group. This reaction is typically conducted under mild basic conditions (pH 8-10.5) to ensure the nucleophile is deprotonated and thus more reactive.

References

- 1. Fluorescence of Phytochrome Adducts with Synthetic Locked Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Solvatochromic pyrene analogues of Prodan exhibiting extremely high fluorescence quantum yields in apolar and polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Versatility of NBD-Cl: A Technical Guide to its Spectral Properties in Diverse Solvent Environments

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a widely utilized fluorogenic reagent in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field who seek a comprehensive understanding of how the solvent environment influences the photophysical characteristics of this compound and its derivatives.

This compound itself is a non-fluorescent molecule. However, upon reaction with primary or secondary amines, or thiol groups, it forms highly fluorescent adducts.[1][2][3][4][5] This "turn-on" fluorescence mechanism makes this compound an excellent tool for labeling and detecting biomolecules such as amino acids, peptides, proteins, and certain drugs. The fluorescence of these NBD-adducts is particularly noteworthy for its sensitivity to the polarity of the surrounding environment, a phenomenon known as solvatochromism. This property allows researchers to probe the local microenvironment of labeled molecules, providing insights into binding events, conformational changes, and cellular localization.

This guide summarizes the key spectral properties of NBD-adducts in a range of solvents, presents detailed experimental protocols for their characterization, and provides visual representations of the underlying chemical reactions and experimental workflows.

Core Spectral Properties of NBD-Adducts: A Solvatochromic Profile

The absorption and fluorescence emission characteristics of NBD-adducts are highly dependent on the polarity of the solvent. Generally, as the solvent polarity increases, the emission maximum shifts to longer wavelengths (a bathochromic or red shift), and the fluorescence quantum yield tends to decrease. This is attributed to the larger dipole moment of the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents.

Below is a compilation of spectral properties for the N-acetylcysteine NBD-adduct in various solvents, providing a clear comparison of its behavior in different chemical environments.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |

| Dioxane | 2.2 | ~470 | ~520 | ~50 | High | Long |

| Chloroform | 4.8 | ~475 | ~530 | ~55 | ||

| Ethyl Acetate | 6.0 | ~472 | ~535 | ~63 | ||

| Tetrahydrofuran (THF) | 7.6 | ~478 | ~538 | ~60 | ||

| Dichloromethane (DCM) | 8.9 | ~476 | ~540 | ~64 | ||

| Acetone | 20.7 | ~475 | ~545 | ~70 | ||

| Ethanol | 24.6 | ~478 | ~550 | ~72 | Moderate | |

| Methanol | 32.7 | 465 | 535 | 70 | 0.3 (primary amine adduct) | |

| Acetonitrile | 37.5 | ~470 | ~548 | ~78 | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~480 | ~555 | ~75 | ||

| Water | 80.1 | 464 | 512 | 48 | <0.01 (amine adducts) | Short |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and the nature of the NBD-adduct. The data for N-acetylcysteine NBD-adduct is supplemented with data from primary amine adducts where specific data for the thiol adduct was not available.

Experimental Protocols

Derivatization of N-acetylcysteine with this compound

This protocol outlines the procedure for the reaction of N-acetylcysteine with this compound to form the fluorescent NBD-adduct.

Materials:

-

N-acetylcysteine

-

This compound

-

Methanol (spectroscopic grade)

-

Sodium borate buffer (50 mM, pH 8.0)

-

Acetonitrile

-

Hydrochloric acid (HCl) solution (50 mM)

Procedure:

-

Sample Preparation: Prepare a stock solution of N-acetylcysteine in the sodium borate buffer.

-

This compound Solution: Prepare a fresh stock solution of this compound in acetonitrile (e.g., 100 mM).

-

Reaction Mixture: In a reaction vial, mix the N-acetylcysteine solution with the this compound/acetonitrile solution. A typical ratio would be 3 parts sample solution to 1 part this compound solution.

-

Incubation: Heat the reaction mixture at 60°C for 5-10 minutes in the dark.

-

Cooling: Cool the reaction vial on an ice bath to stop the reaction.

-

Acidification: Add an equal volume of 50 mM HCl solution to the reaction mixture.

-

Dilution: The resulting solution containing the N-acetylcysteine NBD-adduct can be further diluted with the desired solvent for spectral analysis.

Measurement of Spectral Properties

This protocol describes the general procedure for measuring the absorption and fluorescence spectra, quantum yield, and lifetime of the N-acetylcysteine NBD-adduct.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a temperature-controlled cuvette holder

-

Time-Correlated Single Photon Counting (TCSPC) system (for lifetime measurements)

Procedure:

-

Absorption Spectrum:

-

Use a UV-Vis spectrophotometer to record the absorption spectrum of the NBD-adduct solution in a 1 cm path length quartz cuvette.

-

The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects in fluorescence measurements.

-

-

Fluorescence Emission Spectrum:

-

Use a spectrofluorometer to record the fluorescence emission spectrum.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a suitable wavelength range.

-

-

Fluorescence Quantum Yield (Relative Method):

-

Use a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the NBD-adduct (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of dilutions of both the NBD-adduct and the standard in the same solvent.

-

Measure the absorbance and integrated fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be proportional to the quantum yield.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where Φ is the quantum yield and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime:

-

Use a TCSPC system to measure the fluorescence lifetime.

-

Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum.

-

Collect the fluorescence decay profile.

-

Analyze the decay curve using appropriate fitting software to determine the fluorescence lifetime (τ).

-

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the chemical reaction and the experimental workflow.

Caption: Reaction of this compound with N-acetylcysteine.

Caption: Workflow for NBD-adduct spectral analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]

Illuminating Biology: A Technical Guide to the Excitation and Emission Spectra of NBD-Cl Adducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology and drug discovery, the ability to visualize and track molecules of interest is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, and among them, 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) holds a prominent position. This compound is a small, environmentally sensitive fluorophore that is intrinsically non-fluorescent. However, upon reaction with primary and secondary amines or thiol groups present in biomolecules such as proteins, peptides, and certain lipids, it forms highly fluorescent adducts. This "turn-on" fluorescence, coupled with the sensitivity of its emission spectrum to the local environment, makes this compound a versatile tool for a wide range of applications, from protein labeling and conformational studies to drug-target interaction analysis.

This technical guide provides an in-depth exploration of the excitation and emission spectra of this compound adducts. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary to effectively utilize this powerful fluorescent probe in their work.

Spectroscopic Properties of this compound Adducts

The formation of a covalent bond between this compound and a nucleophilic group on a biomolecule results in a significant change in the electronic properties of the fluorophore, leading to the emergence of strong fluorescence. The exact excitation and emission maxima of NBD-adducts are influenced by the nature of the atom to which the NBD moiety is attached (nitrogen or sulfur) and the polarity of the surrounding microenvironment.

General Spectral Characteristics

NBD-amine adducts typically exhibit excitation maxima in the range of 464 to 485 nm (blue-green region of the spectrum) and emission maxima from 512 to 540 nm (green-yellow region)[1][2]. NBD-thiol adducts, while also fluorescent, generally display significantly weaker fluorescence intensity compared to their amine counterparts[2]. The fluorescence of NBD adducts is highly sensitive to the solvent polarity; in aqueous solutions, the fluorescence intensity is often lower, while in more hydrophobic environments, such as within the core of a protein or a lipid bilayer, the quantum yield increases[1][2].

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic parameters for a selection of this compound adducts as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as solvent, pH, and temperature.

Table 1: Excitation and Emission Maxima of this compound Adducts

| Adduct Type | Specific Molecule | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent/Environment |

| Amine Adducts | Primary Amines (general) | ~465 | ~535 | Methanol |

| Secondary Amines (general) | ~485 | ~540 | Methanol | |

| Peptides (general) | ~464-485 | ~512-540 | Aqueous Solution | |

| Gabapentin | 470 | 573 | Methanol/Phosphate Buffer | |

| Thiamine | 472 | 562 | Buffered Medium (pH 10.5) | |

| Pimaricin | 473.5 | 538.5 | Not Specified | |

| Orphenadrine | 472 | - | Non-aqueous | |

| L-Ornithine | 469 | - | Not Specified | |

| Thiol Adducts | General | Fluorescence is significantly less than amine adducts |

Table 2: Fluorescence Quantum Yields (Φ) and Lifetimes (τ) of this compound Adducts

| Adduct | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Environment |

| NBD-labeled slide helix | - | Varies with membrane environment | Dodecyl maltoside (DM) micelles and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) membranes |

| NBD-X | - | Wavelength-dependent | Glycerol |

| NBD-labeled lipids | Varies with orientation | Correlates with nitro group orientation in bilayer | Lipid bilayers |

| ADOTA-PMX (NBD derivative) | - | 21.1 ± 0.1 (in PBS) | PBS |

| NBD-Triterpene Conjugates | Decreases with increasing amino acid linker chain length | Decreases with increasing amino acid linker chain length | DMSO |

Experimental Protocols

The following sections provide detailed methodologies for the labeling of biomolecules with this compound and the subsequent measurement of their fluorescence spectra.

Protocol 1: Labeling of Peptides/Proteins with this compound

Materials:

-

Peptide or protein of interest

-

This compound (4-chloro-7-nitrobenz-2-oxa-1,3-diazole)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Reaction Buffer: e.g., 50 mM Borate buffer, pH 8.0-9.0

-

Quenching solution (optional): e.g., 1 M Tris-HCl, pH 8.0

-

Purification system: e.g., Size-exclusion chromatography (SEC) or Reverse-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the peptide or protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the peptide/protein solution with a 5- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37°C) for 1-4 hours in the dark with gentle agitation. Reaction times and temperatures may require optimization.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a small volume of the quenching solution to react with any unreacted this compound.

-

-

Purification:

-

Remove unreacted this compound and any byproducts by passing the reaction mixture through a size-exclusion column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

Alternatively, for peptides and small proteins, purification can be achieved using RP-HPLC.

-

-

Characterization:

-

Determine the concentration of the labeled protein and the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~470 nm (for the NBD adduct).

-

Protocol 2: Measurement of Excitation and Emission Spectra

Materials:

-

NBD-labeled biomolecule in a suitable buffer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Determine the Emission Spectrum:

-

Set the excitation wavelength to the expected maximum for the NBD adduct (e.g., 470 nm).

-

Scan the emission wavelengths from a slightly longer wavelength than the excitation (e.g., 480 nm) to a longer wavelength (e.g., 700 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

-

Determine the Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan the excitation wavelengths from a shorter wavelength (e.g., 350 nm) up to just below the emission wavelength.

-

The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

-

-

Data Analysis:

-

Record the excitation and emission maxima. The spectra can be corrected for instrument-specific factors if absolute measurements are required.

-

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly used.

Materials:

-

NBD-labeled sample

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a Series of Dilutions:

-

Prepare a series of five dilutions for both the NBD-labeled sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.

-

-

Measure Absorbance:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Measure Fluorescence Emission:

-

Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of these plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

where:

-

Φ_standard is the quantum yield of the standard.

-

Slope_sample and Slope_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental reaction of this compound and the workflow for fluorescence spectroscopy.

References

Understanding the Nucleophilic Aromatic Substitution of NBD-Cl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a pivotal fluorogenic reagent extensively utilized in biochemistry, analytical chemistry, and drug development.[1][2][3] Initially developed as a reagent for sensing amino acids, its application has expanded significantly.[4] this compound itself is non-fluorescent but reacts with primary and secondary amines, as well as thiol groups, via a nucleophilic aromatic substitution (SNAr) mechanism to yield highly fluorescent adducts.[5] This "turn-on" fluorescence, coupled with the small size of the NBD group and the sensitivity of its fluorescence to the local environment, makes it an invaluable tool for labeling, detecting, and quantifying biomolecules. This guide provides an in-depth examination of the SNAr mechanism of this compound, detailed experimental protocols, and a summary of its applications.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds through a well-defined SNAr pathway, also known as an addition-elimination mechanism. The aromatic ring of this compound is rendered highly electrophilic and thus susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the nitro group and the benzoxadiazole ring system.

The mechanism consists of two main steps:

-

Nucleophilic Addition: A nucleophile (such as an amine or thiol) attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step, as it temporarily disrupts the aromaticity of the ring. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the chloride leaving group.

This reaction is distinct from SN1 and SN2 reactions. An SN2-type backside attack is sterically hindered by the benzene ring, and an SN1 pathway is highly unfavorable due to the instability of the resulting aryl cation.

Reactivity and Spectroscopic Data

This compound reacts with various nucleophiles, primarily aliphatic primary and secondary amines (found in amino acids and proteins) and thiols (like cysteine and glutathione). The reaction is typically performed in a basic medium, which facilitates the deprotonation of the nucleophile, increasing its reactivity. The resulting NBD-adducts are intensely fluorescent and stable. It is noteworthy that NBD-F (4-Fluoro-7-nitrobenzofurazan) is a related reagent that is more reactive than this compound.

Data Presentation

Table 1: Spectroscopic Properties of NBD Adducts

| Nucleophile/Adduct Type | Excitation (λEx) | Emission (λEm) | Molar Extinction Coefficient (ε) | Solvent/Conditions | Reference |

| Primary Amine Adduct | ~465 nm | ~535 nm | ≈ 26,000 M⁻¹cm⁻¹ at 475 nm | Methanol / Aqueous | |

| Secondary Amine Adduct | ~485 nm | ~540 nm | Not specified | Methanol | |

| Thiol Adduct (Cysteine) | ~420 nm | Not specified | ≈ 13,000 M⁻¹cm⁻¹ at ~420 nm | Not specified | |

| General Amine Adduct | ~464 nm | ~512 nm | Not specified | Aqueous Solution | |

| Ketamine Adduct | 481 nm | 543 nm | Not specified | Aqueous Solution |

Note: The fluorescence of NBD adducts is highly sensitive to the polarity of the environment, with fluorescence intensity often decreasing significantly in aqueous solutions.

Table 2: Typical Reaction Conditions for this compound Labeling

| Application | Nucleophile Type | pH | Temperature | Solvent(s) | Molar Excess of this compound | Reference |

| Protein/Peptide Labeling | N-terminus, Lysine | 7.0 - 8.0 | Room Temp. - 60°C | Aqueous Buffer, DMF, DMSO | 5 to 20-fold | |

| Selective N-terminal Labeling | N-terminus | ~7.0 - 7.5 | Room Temp. | Aqueous Buffer, DMSO | 1 to 3-fold | |

| Amino Acid Derivatization | Primary/Secondary Amine | Basic (Sodium Acetate) | 75°C | Ethanol | Not specified | |

| Thiol Quantification | Cysteine, Glutathione | 7.4 | Room Temp. or 37°C | PBS Buffer, DMSO, MeCN | Not specified |

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following protocols provide a general framework for common applications of this compound.

Protocol 1: General Labeling of Peptides and Proteins

This protocol describes the labeling of primary amine groups (N-terminus and lysine side chains) in proteins and peptides.

Materials:

-

Protein/peptide of interest

-

This compound (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Borate buffer or Phosphate-buffered saline (PBS), pH 7.5-8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

-

Storage Buffer (e.g., PBS)

Methodology:

-

Prepare Protein Solution: Dissolve or exchange the protein/peptide into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Prepare this compound Stock Solution: Freshly prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. Protect this solution from light.

-

Labeling Reaction: While gently stirring, slowly add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Purification: Remove unreacted this compound and byproducts by applying the reaction mixture to a size-exclusion chromatography column pre-equilibrated with the desired Storage Buffer. Collect the protein-containing fractions. Alternatively, perform extensive dialysis against the storage buffer.

-

Determine Labeling Efficiency: Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at ~475 nm (for NBD concentration). Calculate the degree of labeling using the Beer-Lambert law (A = εcl) with the molar extinction coefficient for the NBD-amine adduct (ε ≈ 26,000 M⁻¹cm⁻¹). A correction factor may be needed for NBD absorbance at 280 nm.

Protocol 2: In Vitro Quantification of Thiols

This protocol outlines a cuvette-based assay for the quantitative detection of biothiols like cysteine or glutathione.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Thiol standards (e.g., L-Cysteine) of known concentrations

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Fluorometer and quartz cuvettes

Methodology:

-

Prepare Thiol Standards: Prepare a series of thiol standard solutions of known concentrations in the Assay Buffer. Also prepare a blank sample containing only the Assay Buffer.

-

Prepare this compound Working Solution: Dilute the this compound stock solution in the Assay Buffer to a final concentration of ~10 µM. Ensure the final DMSO concentration is low (<1%) to minimize solvent effects.

-

Reaction: In separate cuvettes, mix a defined volume of each thiol standard (and the blank) with the this compound working solution. The final volume should be consistent for all measurements (e.g., 2 mL).

-

Incubation: Incubate the mixtures at room temperature (or 37°C) for a predetermined optimal time (e.g., 30 minutes) to allow the reaction to complete, while protecting from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to ~468 nm and the emission wavelength to ~540 nm. Record the intensity for each standard and the blank.

-

Generate Calibration Curve: Subtract the blank fluorescence reading from all standard readings. Plot the net fluorescence intensity as a function of thiol concentration to generate a calibration curve.

-

Quantify Unknown Sample: Prepare and measure the unknown sample using the same procedure and determine its concentration from the linear range of the calibration curve.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and versatile reaction that forms the basis of its widespread use in scientific research. Its ability to react specifically with amines and thiols to produce a strong fluorescent signal provides a powerful tool for the sensitive detection and analysis of biomolecules. By understanding the core SNAr mechanism and optimizing reaction conditions as outlined in this guide, researchers and drug development professionals can effectively leverage this compound to advance their studies in proteomics, diagnostics, and cellular biology.

References

- 1. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

Navigating the Reactive Landscape of NBD-Cl: A Technical Guide to Solubility and Stability in Aqueous Buffers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-chloro-7-nitrobenzofurazan (NBD-Cl), a widely used fluorogenic and chromogenic derivatizing agent. Tailored for researchers, scientists, and drug development professionals, this document consolidates critical data on handling this compound in aqueous environments, presents detailed experimental protocols, and visualizes key chemical processes to ensure robust and reproducible experimental outcomes.

Core Principles: Understanding this compound Behavior

This compound is an essential tool for the sensitive detection and quantification of primary and secondary amines, as well as thiols, in various biological and chemical assays.[1][2] Its utility stems from its non-fluorescent nature, which upon reaction with a nucleophile, yields a highly fluorescent product.[3][4] However, the reactivity of this compound also presents challenges related to its solubility and stability in the aqueous buffers commonly used in biological experiments.

A thorough understanding of these properties is paramount for accurate and reliable results. Factors such as solvent choice for stock solutions, buffer pH, temperature, and light exposure all play a critical role in the successful application of this reagent.

Quantitative Data Summary: Solubility and Stability at a Glance

To facilitate experimental design, the following tables summarize the known solubility and stability parameters of this compound.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Chloroform | 50 mg/mL | [5] |

| Methanol | 100 mg/mL (1 g/10 mL) | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | |

| Water | Soluble |

Note: While this compound is reported to be soluble in water, preparing concentrated aqueous stock solutions can be challenging. It is generally recommended to prepare high-concentration stock solutions in anhydrous organic solvents like DMSO or DMF and then dilute them into the desired aqueous buffer for the final reaction mixture.

Table 2: Stability Profile of this compound

| Condition | Observation | Recommendation | Reference |

| pH | Unstable in alkaline conditions (pH > 8), leading to hydrolysis to the fluorescent NBD-OH. | For reactions requiring alkaline pH, use freshly prepared this compound solutions and consider acidification after the reaction to quench background fluorescence. For selective N-terminal amine labeling, a pH of 7.0-7.5 is recommended. | |

| Temperature | Reaction kinetics are temperature-dependent. Stock solutions should be stored at low temperatures. | Store stock solutions at -20°C or -80°C. Reactions can be performed at room temperature or elevated temperatures (e.g., 40-60°C) to increase the reaction rate. | |

| Light | Moderately photostable; however, protection from light is recommended, especially for long-term storage and during reactions. | Store stock solutions and conduct incubations in the dark. | |

| Moisture | Sensitive to moisture, which can lead to hydrolysis. | Prepare stock solutions in anhydrous solvents. Store solid this compound and stock solutions in a desiccated environment. |

Experimental Protocols: From Stock to Signal

The following protocols provide a framework for the effective use of this compound in labeling experiments. Optimization may be required for specific applications.

Protocol 1: Preparation of this compound Stock Solution

-

Reagent Preparation : Weigh out the desired amount of solid this compound in a light-protected tube.

-

Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the solid this compound to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Dissolution : Vortex the solution until all the solid has dissolved.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Labeling of Peptides/Proteins with this compound

-

Sample Preparation : Dissolve the peptide or protein of interest in the chosen reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5 for N-terminal labeling or 100 mM borate buffer, pH 8.5 for general amine labeling) to a final concentration of 1-5 mg/mL.

-

This compound Addition : Add the this compound stock solution to the sample solution. The molar excess of this compound to the analyte may need to be optimized (e.g., 1-3 fold for selective N-terminal labeling).

-

Incubation : Incubate the reaction mixture in the dark at a controlled temperature (e.g., room temperature or 40-60°C) for a predetermined time (e.g., 1-4 hours).

-

Quenching (Optional) : The reaction can be stopped by adding a primary amine-containing buffer, such as Tris, to consume the excess this compound.

-

Acidification : To minimize background fluorescence from the hydrolysis product NBD-OH, the reaction mixture can be acidified by adding a small amount of hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Analysis and Purification : The fluorescently labeled product can be analyzed and purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), monitoring the effluent at the absorbance maximum of the NBD-adduct (approximately 470 nm).

Visualizing the Chemistry: Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.

Caption: General experimental workflow for labeling biomolecules with this compound.

Caption: Reaction of this compound with a primary amine to form a fluorescent adduct.

Caption: Hydrolytic degradation of this compound in alkaline conditions.

Conclusion

The successful use of this compound as a derivatizing agent is highly dependent on careful consideration of its solubility and stability in aqueous buffers. By preparing fresh stock solutions in anhydrous organic solvents, controlling the pH and temperature of the reaction, and protecting the reagent from light, researchers can minimize degradation and ensure the generation of reliable and reproducible data. The protocols and data presented in this guide offer a comprehensive resource for optimizing experimental conditions and advancing research in chemical biology and drug development.

References

- 1. 4-Chloro-7-nitrobenzofurazan | 10199-89-0 [chemicalbook.com]

- 2. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. This compound [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 5. 4-Chloro-7-nitrobenzofurazan NBD-chloride [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Structure and Reactivity of 4-chloro-7-nitrobenzofurazan (NBD-Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-7-nitrobenzofurazan, also known as NBD-Cl, is a versatile fluorogenic reagent widely employed in biological and chemical sciences. Its utility stems from its reactivity towards nucleophilic groups, such as primary and secondary amines and thiols, leading to the formation of highly fluorescent adducts. This property makes this compound an invaluable tool for the sensitive detection and quantification of biomolecules, including amino acids, peptides, and proteins. This technical guide provides a comprehensive overview of the chemical structure, reactivity, and experimental applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₆H₂ClN₃O₃ and a molecular weight of 199.55 g/mol . The structure consists of a benzofurazan ring system substituted with a chlorine atom at position 4 and a nitro group at position 7. The electron-withdrawing nature of the nitro group and the furazan ring makes the chlorine atom susceptible to nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of 4-chloro-7-nitrobenzofurazan (this compound)

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClN₃O₃ | [1] |

| Molecular Weight | 199.55 g/mol | [1] |

| Appearance | Yellow to orange powder | |

| Melting Point | 96-97 °C | |

| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ in DMSO | [2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol, chloroform) |

Reactivity of this compound

The primary mode of reaction for this compound is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. The reactivity of this compound is significantly influenced by the nature of the nucleophile and the reaction conditions, particularly pH.

Reaction with Amines

This compound reacts with primary and secondary amines to form stable, highly fluorescent NBD-amine adducts.[3] This reaction is fundamental to its use as a labeling agent for amino acids, peptides, and proteins. The reaction is typically carried out under slightly alkaline conditions (pH 8-9.5) to ensure the deprotonation of the amino group, thereby increasing its nucleophilicity.

Table 2: Second-Order Rate Constants for the Reaction of this compound with Selected Amino Acids

| Amino Acid | Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Glycine | 0.83 | 9.0 | 25 | |

| Alanine | 0.75 | 9.0 | 25 | |

| Lysine (ε-amino) | 1.2 | 9.0 | 25 | |

| Cysteine | 150 | 7.4 | 25 | [4] |

Note: The reactivity of this compound with the α-amino group of amino acids is generally lower than with the ε-amino group of lysine and significantly lower than with the sulfhydryl group of cysteine.

Reaction with Thiols

This compound also reacts readily with thiol groups, such as the side chain of cysteine residues. This reaction is generally faster than the reaction with amines and can proceed at a lower pH. The resulting NBD-thioether adduct is also fluorescent, although typically with a lower quantum yield compared to NBD-amine adducts.

Spectroscopic Properties of NBD Adducts

Upon reaction with nucleophiles, the non-fluorescent this compound is converted into a highly fluorescent derivative. The excitation and emission maxima of these adducts are sensitive to the solvent polarity, a property known as solvatochromism. In general, the fluorescence quantum yield is higher in non-polar environments.

Table 3: Spectroscopic Properties of NBD-Amino Acid and NBD-Thiol Adducts

| Adduct | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |

| NBD-Glycine | ~470 | ~540 | 0.2-0.4 | Ethanol | |

| NBD-Lysine | ~470 | ~540 | 0.3-0.5 | Methanol | |

| NBD-Cysteine | ~420 | ~520 | 0.01-0.1 | Aqueous Buffer | |

| NBD-Amine (general) | 465-480 | 520-550 | Varies | Varies |

Experimental Protocols

Protocol 1: General Procedure for Labeling Peptides and Proteins with this compound

This protocol outlines a general method for labeling the primary amino groups of peptides and proteins.

Materials:

-

Peptide or protein of interest

-

4-chloro-7-nitrobenzofurazan (this compound)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium borate buffer, pH 8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography) or dialysis membrane

Procedure:

-

Prepare Protein/Peptide Solution: Dissolve the protein or peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.

-

Prepare this compound Stock Solution: Dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL immediately before use. Protect the solution from light.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein/peptide solution. Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

-

Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming excess this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

-

Determine Degree of Labeling: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the NBD group (at ~478 nm).

Protocol 2: Derivatization of Amino Acids for HPLC Analysis

This protocol describes the pre-column derivatization of amino acids with this compound for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Amino acid standards or sample hydrolysate

-

This compound solution (e.g., 10 mg/mL in ethanol)

-

Borate buffer (0.1 M, pH 9.5)

-

HCl solution (e.g., 0.1 M) to stop the reaction

-

HPLC system with a fluorescence detector (Excitation: ~470 nm, Emission: ~540 nm)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Prepare a solution of amino acid standards or the sample in the borate buffer.

-

Derivatization: To 100 µL of the sample solution, add 100 µL of the this compound solution. Mix well and incubate at 60°C for 30 minutes in the dark.

-

Reaction Termination: Cool the mixture and add 100 µL of 0.1 M HCl to stop the reaction.

-

HPLC Analysis: Inject an appropriate volume of the derivatized sample onto the HPLC system. Elute the NBD-amino acids using a suitable gradient of acetonitrile and water (with an ion-pairing agent like trifluoroacetic acid, if necessary).

Applications in Biological Research

Probing Membrane Asymmetry with NBD-Labeled Lipids

NBD-labeled phospholipids are valuable tools for studying the asymmetric distribution of lipids in biological membranes. The fluorescent NBD headgroup allows for the visualization and tracking of these lipids. The assay often involves the use of a membrane-impermeable reducing agent, such as sodium dithionite, to quench the fluorescence of NBD-lipids in the outer leaflet of the plasma membrane. This allows for the specific analysis of lipids in the inner leaflet.

Detection of Caspase-3 Activity in Apoptosis

NBD-based probes have been developed to detect the activity of key enzymes in apoptosis, such as caspase-3. These probes often consist of a caspase-3 recognition sequence (e.g., DEVD) linked to an NBD fluorophore and a quencher. In the absence of caspase-3 activity, the probe is non-fluorescent due to quenching. Upon cleavage of the recognition sequence by active caspase-3, the NBD fluorophore is released from the quencher, resulting in a fluorescent signal.

Conclusion

4-chloro-7-nitrobenzofurazan remains a cornerstone reagent in the toolkit of researchers in the life sciences and drug development. Its well-defined reactivity, coupled with the favorable spectroscopic properties of its derivatives, allows for the sensitive and specific analysis of a wide array of biomolecules. The detailed protocols and conceptual workflows presented in this guide are intended to provide a solid foundation for the effective application of this compound in various experimental contexts, from basic biochemical characterization to complex cellular imaging studies. As research continues to advance, the versatility of this compound and its derivatives will undoubtedly contribute to new discoveries and a deeper understanding of biological processes.

References

- 1. Extinction Coefficient [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

NBD-Cl as a Fluorescent Probe for Thiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a widely utilized fluorogenic reagent for the detection and quantification of thiols. We will explore its chemical properties, mechanism of action, spectroscopic characteristics, and applications, supplemented with detailed experimental protocols and data presented for comparative analysis.

Introduction: The Significance of Thiol Detection

Thiols, particularly low-molecular-weight species like cysteine (Cys), homocysteine (Hcy), and the tripeptide glutathione (GSH), are pivotal in maintaining cellular redox homeostasis.[1] Glutathione is a major endogenous antioxidant, central to the defense against toxins and free radicals.[2][3] Abnormal levels of these biothiols are implicated in a range of diseases, making their accurate detection crucial in biomedical research and drug development.[4] Fluorescent probes provide a sensitive and non-invasive approach for quantifying these critical molecules in biological systems.[1]

This compound stands out as a valuable tool in this context. It is an intrinsically non-fluorescent molecule that, upon reaction with the sulfhydryl group of thiols, forms a highly fluorescent adduct, enabling a "turn-on" detection mechanism. This property, combined with its utility in chromatographic applications, makes this compound a versatile reagent for thiol analysis.

Chemical and Spectroscopic Properties

This compound is a benzofurazan derivative that acts as a potent labeling and derivatizing agent. Its reactivity stems from the electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution at the chloro-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂ClN₃O₃ |

| Molecular Weight | 199.55 g/mol |

| Melting Point | 97-99 °C |

| Appearance | Yellow to light brown crystalline powder |

| Solubility | Soluble in methanol, DMSO, chloroform |

Upon reaction with thiols, the resulting NBD-S-adduct exhibits distinct spectroscopic properties that are fundamental to its use as a fluorescent probe.

Table 2: Spectroscopic Properties of NBD-Thiol Adducts

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | ~467 nm |

| Emission Wavelength (λem) | ~539 nm |

| Molar Extinction Coefficient (ε) | 22,000 cm⁻¹M⁻¹ |

| Quantum Yield | Environment-dependent; significantly higher than this compound |

Note: Spectral properties can be highly sensitive to the solvent environment. The fluorescence of NBD adducts tends to decrease in aqueous solutions.

Mechanism of Action

The primary mechanism for the detection of thiols by this compound is a nucleophilic aromatic substitution (SNAr) reaction. The thiol's nucleophilic sulfhydryl group attacks the electron-deficient carbon atom to which the chlorine is attached, displacing the chloride ion.

For biothiols containing a primary amine, such as cysteine and homocysteine, a secondary intramolecular displacement can occur. After the initial formation of the sulfur-linked adduct, the adjacent amine group can attack the same carbon, displacing the thiolate to form a more stable and often more fluorescent amino-substituted NBD product. This two-step mechanism allows for the potential discrimination between different types of thiols. For instance, the reaction rate of this compound with cysteine is reported to be approximately seven times higher than that with homocysteine under identical conditions.

Applications in Thiol Detection

This compound is a versatile tool employed in various analytical techniques for thiol quantification.

-

Chromatographic Analysis: As a pre- or post-column derivatizing agent in High-Performance Liquid Chromatography (HPLC), this compound enhances the sensitivity and selectivity of thiol detection. The derivatization converts non-chromophoric thiols into fluorescent adducts that can be easily detected.

-

Cellular Imaging: this compound can be used for fluorescence microscopy to visualize and monitor changes in intracellular thiol levels, particularly cysteine, in living cells.

-

Drug Development: The probe can be used to assess the impact of drug candidates on cellular redox balance by measuring their effect on glutathione levels.

Thiols are integral to the cellular response to oxidative stress. Reactive oxygen species (ROS) can lead to the depletion of reduced glutathione (GSH) and the oxidation of protein thiols, disrupting cellular signaling. This compound can be used to monitor these changes, providing insights into the mechanisms of oxidative damage and the efficacy of antioxidant therapies.

Experimental Protocols

The following are generalized protocols that should be optimized for specific experimental systems.

This protocol is adapted for use with HPLC and fluorescence detection.

-

Sample Preparation:

-

Collect blood samples in EDTA-containing tubes and separate plasma by centrifugation as soon as possible to prevent red blood cell metabolism of thiols.

-

To measure total thiols, a reduction step is necessary to cleave disulfide bonds. Incubate 100 µL of plasma with a reducing agent (e.g., tributylphosphine or NaBH₄).

-

Precipitate proteins by adding an equal volume of 10% trichloroacetic acid (TCA), vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.

-

-

Derivatization:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like ethanol or acetonitrile.

-

In a reaction vial, mix a portion of the deproteinized supernatant with a borate buffer (pH ~9.5) and the this compound solution.

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for approximately 30 minutes in the dark to complete the reaction.

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.

-

Use a mobile phase suitable for separating the NBD-thiol adducts, for example, an acetonitrile/phosphate buffer gradient.

-

Set the fluorescence detector to an excitation wavelength of ~470 nm and an emission wavelength of ~540 nm.

-

Quantify the thiol concentration by comparing the peak area to a standard curve prepared with known concentrations of the target thiol (e.g., GSH, Cys).

-

-

Cell Culture:

-

Seed cells (e.g., HeLa, N2a) onto glass-bottom dishes or 96-well plates suitable for microscopy and allow them to adhere overnight.

-

-

Probe Loading:

-

Prepare a stock solution of this compound (1-10 mM) in DMSO.

-

Dilute the this compound stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration (typically 5-20 µM).

-

Remove the culture medium from the cells, wash once with PBS, and add the this compound working solution.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Imaging:

-

Remove the loading solution and wash the cells two to three times with PBS to remove excess probe.

-

Add fresh PBS or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC or GFP channel).

-

-

Controls:

-

Negative Control: To confirm signal specificity, pre-treat cells with a thiol-blocking agent like N-ethylmaleimide (NEM) for 30 minutes before adding this compound. This should significantly reduce the fluorescence signal.

-

Positive Control: To induce oxidative stress and observe a decrease in thiol-related fluorescence, treat cells with a compound like H₂O₂.

-

Advantages and Limitations

Table 3: Summary of this compound Probe Characteristics

| Advantages | Limitations |

|---|---|

| Fluorogenic Response: Low background signal provides high sensitivity. | Lack of Specificity: Reacts with both thiols and primary/secondary amines, requiring careful control of pH and experimental conditions. |

| Commercially Available: Readily accessible and cost-effective. | Environmental Sensitivity: Fluorescence is sensitive to solvent polarity and pH. |

| Versatile: Applicable in both solution-based assays (HPLC) and cell imaging. | Potential for Intramolecular Rearrangement: Can lead to different products with Cys/Hcy vs. GSH, which can complicate quantification if not properly controlled. |

| Well-Characterized: Extensive literature on its properties and applications. | Photostability: Like many organic fluorophores, it can be susceptible to photobleaching under intense illumination. |

Conclusion

This compound is a powerful and versatile fluorogenic probe for the detection of biological thiols. Its ability to generate a strong fluorescent signal upon reaction makes it a highly sensitive tool for researchers in cell biology, biochemistry, and pharmacology. While careful consideration of its reactivity with amines and environmental sensitivity is required, well-designed experiments with appropriate controls can yield valuable insights into the critical role of thiols in health and disease. Its application in HPLC and fluorescence microscopy continues to facilitate a deeper understanding of redox biology and aids in the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. ROLE OF THIOLS IN OXIDATIVE STRESS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of a cyanine-based fluorescent probe for highly selective detection of glutathione and its use in living cells and tissues of mice | Springer Nature Experiments [experiments.springernature.com]

- 4. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Basic Principles of NBD-Cl for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in protein labeling. It is designed to be a valuable resource for researchers in biochemistry, cell biology, and drug development who employ fluorescent techniques to study protein structure, function, and interactions.

Core Principles of this compound as a Fluorescent Label

This compound is a small, environmentally sensitive fluorogenic reagent that has become an invaluable tool in protein science. Its utility stems from a unique combination of chemical and photophysical properties.

1.1. Fluorogenic Nature: this compound itself is essentially non-fluorescent in aqueous solutions. However, upon covalent reaction with primary or secondary amines, or with thiol groups on a protein, it is converted into a highly fluorescent NBD-adduct. This "turn-on" fluorescence is a key advantage, as it minimizes background signal from unreacted probe, leading to a high signal-to-noise ratio in labeling experiments.

1.2. Reaction Mechanism: The labeling reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group on the benzoxadiazole ring activates the chlorine atom for nucleophilic attack by the lone pair of electrons on an amino or thiol group of a protein. This results in the displacement of the chloride ion and the formation of a stable covalent bond between the NBD moiety and the protein.

1.3. Environmental Sensitivity: The fluorescence emission of the NBD group is highly sensitive to the polarity of its local environment. In aqueous, polar environments, the fluorescence quantum yield is relatively low. Conversely, when the NBD-labeled protein region moves into a more hydrophobic environment, such as a lipid membrane or the hydrophobic core of a protein upon a conformational change, its fluorescence intensity increases significantly. This property makes this compound an excellent probe for studying protein folding, unfolding, and interactions with other molecules.

Data Presentation: Physicochemical and Photophysical Properties

For effective experimental design, a clear understanding of the quantitative parameters of this compound and its adducts is crucial. The following tables summarize key data for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 199.56 g/mol | [General Product Information] |

| Appearance | Yellow to orange solid | [General Product Information] |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, ethanol) | [General Product Information] |

| Excitation Maximum (λex) of Adducts | ~465 - 485 nm | [General Product Information] |

| Emission Maximum (λem) of Adducts | ~535 - 540 nm | [General Product Information] |

Table 2: Photophysical Properties of NBD Adducts

| NBD Adduct | Environment | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| NBD-amine | Methanol | 465 | 535 | Not widely reported | ~13,000 |

| NBD-amine | Aqueous solution | 464 | 512 | Low | Not widely reported |

| NBD-cysteine | Aqueous solution | 420 | 520 | Not widely reported | ~13,000 |

| NBD-labeled actin | Polymerized state | Not specified | Not specified | 2.2- to 2.3-fold enhancement upon polymerization | Not specified |

Table 3: Reactivity of this compound with Amino Acid Side Chains

| Amino Acid Residue | Nucleophilic Group | Optimal pH for Labeling | Relative Reactivity | Second-Order Rate Constant (k) with n-butylthiol (M⁻¹s⁻¹) |

| Cysteine | Thiol (-SH) | 7.0 - 8.0 | High | 13.75 |

| N-terminus | α-amino (-NH₂) | ~7.0 | Moderate | Not applicable |

| Lysine | ε-amino (-NH₂) | 8.0 - 9.5 | Moderate | Not applicable |

| Histidine | Imidazole | > 6.0 | Low | Not applicable |

| Tyrosine | Phenolic hydroxyl (-OH) | > 9.0 | Very Low | Not applicable |

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein labeling. The following sections provide methodologies for key experiments.

3.1. General Protein Labeling with this compound

This protocol is designed for general labeling of accessible amine and thiol residues on a protein.

Materials:

-

Protein of interest (1-5 mg/mL)

-

This compound (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 50 mM sodium borate, pH 8.5

-

Purification column (e.g., desalting column or size-exclusion chromatography column)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Dissolve or dialyze the protein of interest into the Reaction Buffer. Ensure the buffer is free of extraneous nucleophiles (e.g., Tris or glycine).

-

This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in high-quality, anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.

-

Labeling Reaction:

-

Calculate the volume of this compound stock solution required to achieve a 10- to 20-fold molar excess over the protein.

-

Slowly add the this compound stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

-

Purification:

-

Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the protein-containing fractions, which can be identified by their yellow color and absorbance at 280 nm.

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling (see Section 3.3).

-

Confirm the integrity of the labeled protein using SDS-PAGE.

-

3.2. Selective N-terminal Labeling of Proteins